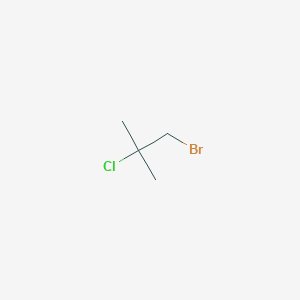

1-Bromo-2-chloro-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10601-61-3 |

|---|---|

Molecular Formula |

C4H8BrCl |

Molecular Weight |

171.46 g/mol |

IUPAC Name |

1-bromo-2-chloro-2-methylpropane |

InChI |

InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3 |

InChI Key |

IIVVWOUHWDRSBE-UHFFFAOYSA-N |

SMILES |

CC(C)(CBr)Cl |

Canonical SMILES |

CC(C)(CBr)Cl |

Other CAS No. |

10601-61-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Bromo-2-chloro-2-methylpropane from Isobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-bromo-2-chloro-2-methylpropane, commencing from the readily available starting material, isobutane (B21531). The synthesis involves a two-step free-radical halogenation strategy, leveraging the differential selectivity of chlorination and bromination reactions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to aid in practical application and further research.

Synthetic Strategy Overview

The synthesis of this compound from isobutane is proposed to proceed via a two-step sequential free-radical halogenation. The initial step involves the selective monochlorination of isobutane to yield 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The subsequent step is the photobromination of the intermediate, targeting one of the primary methyl groups to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Free-Radical Chlorination of Isobutane to 2-Chloro-2-methylpropane

This procedure is adapted from the principles of free-radical halogenation of alkanes. The reaction is initiated by the homolytic cleavage of chlorine gas using ultraviolet (UV) light. While chlorination is less selective than bromination, the tertiary hydrogen in isobutane is preferentially abstracted, leading to the formation of the more stable tertiary radical.

Materials and Equipment:

-

Gas-tight reaction vessel equipped with a gas inlet, a condenser, a mechanical stirrer, and a UV lamp (e.g., mercury vapor lamp).

-

Isobutane gas

-

Chlorine gas

-

Inert gas (e.g., nitrogen or argon)

-

Gas flow meters

-

Cold trap (-78 °C, dry ice/acetone)

-

Washing and drying apparatus (e.g., separatory funnel, drying tube with anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

Assemble the reaction apparatus and ensure it is free of leaks. Purge the system with an inert gas.

-

Cool the condenser to a low temperature (e.g., -10 °C) to minimize the loss of volatile components.

-

Introduce a controlled flow of isobutane gas into the reaction vessel.

-

Once a steady flow of isobutane is established, introduce a controlled flow of chlorine gas. The molar ratio of isobutane to chlorine should be kept high (e.g., >5:1) to favor monosubstitution and minimize the formation of dichlorinated byproducts.

-

Initiate the reaction by turning on the UV lamp.

-

Monitor the reaction progress by analyzing the composition of the exiting gas stream using gas chromatography (GC).

-

The exiting gas stream should be passed through a cold trap to condense the chlorinated products and unreacted isobutane. The remaining acidic gases (HCl) can be neutralized by passing through a basic solution (e.g., NaOH).

-

After the desired conversion is achieved, stop the flow of chlorine and isobutane, and turn off the UV lamp.

-

Allow the condensed liquid in the cold trap to warm to room temperature.

-

Wash the crude product with a dilute solution of sodium bicarbonate to remove any dissolved HCl, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the 2-chloro-2-methylpropane by fractional distillation.

Step 2: Free-Radical Bromination of 2-Chloro-2-methylpropane

This step involves the photobromination of the intermediate, 2-chloro-2-methylpropane. Due to the high selectivity of bromine radicals, abstraction of a primary hydrogen is feasible, although it requires initiation with UV light. This protocol is based on procedures for the photobromination of alkanes with primary hydrogens, such as neopentane.[1]

Materials and Equipment:

-

Photochemical reaction vessel made of borosilicate glass, equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a port for a UV lamp.

-

2-Chloro-2-methylpropane

-

Bromine

-

Inert solvent (e.g., carbon tetrachloride, CCl4 - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

-

UV lamp (e.g., mercury vapor lamp)

-

Washing and drying apparatus

-

Distillation apparatus

Procedure:

-

Set up the photochemical reaction apparatus.

-

Charge the reaction vessel with 2-chloro-2-methylpropane and the inert solvent.

-

Initiate stirring and begin gentle reflux of the solvent using a heating mantle.

-

Position the UV lamp to irradiate the reaction mixture.

-

From the dropping funnel, add a solution of bromine in the same inert solvent dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a pale orange color in the reaction mixture, indicating a low steady-state concentration of bromine.

-

The progress of the reaction can be monitored by the disappearance of the bromine color and by GC analysis of aliquots.

-

Continue the reaction until the starting material is consumed.

-

Once the reaction is complete, turn off the UV lamp and heating.

-

Allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the this compound by fractional distillation under reduced pressure to prevent decomposition.

Quantitative Data

The following tables summarize the expected reaction conditions and physical properties of the key compounds involved in this synthesis. Please note that the yields are estimates based on similar reactions and may require optimization.

Table 1: Reaction Conditions

| Parameter | Step 1: Chlorination | Step 2: Bromination |

| Reactants | Isobutane, Chlorine | 2-Chloro-2-methylpropane, Bromine |

| Initiation | UV light | UV light |

| Temperature | Ambient to slightly elevated | Reflux temperature of solvent |

| Pressure | Atmospheric | Atmospheric |

| Solvent | Gas phase or inert solvent | Carbon tetrachloride or Dichloromethane |

| Molar Ratio | Isobutane:Cl2 > 5:1 | 2-Chloro-2-methylpropane:Br2 ≈ 1:1 |

| Estimated Yield | 40-60% (of 2-chloro-2-methylpropane) | 30-50% |

Table 2: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isobutane | 58.12 | -11.7 | 0.59 (liquid) |

| 2-Chloro-2-methylpropane | 92.57 | 51-52 | 0.842 |

| This compound | 171.46 | ~140-142 (est.) | ~1.4 (est.) |

Reaction Mechanisms

The synthesis proceeds through a free-radical chain mechanism for both steps.

Mechanism of Free-Radical Chlorination of Isobutane

Caption: Mechanism of free-radical chlorination of isobutane.

Mechanism of Free-Radical Bromination of 2-Chloro-2-methylpropane

Caption: Mechanism of free-radical bromination of 2-chloro-2-methylpropane.

Conclusion

The synthesis of this compound from isobutane via a two-step free-radical halogenation pathway is a theoretically sound and practical approach. The key to a successful synthesis lies in controlling the reaction conditions to maximize the yield of the desired monosubstituted products in each step. The high selectivity of bromination is a critical factor in the second step, enabling the targeted functionalization of a primary carbon in the presence of a quaternary center. The provided protocols and data serve as a valuable resource for the laboratory-scale synthesis of this compound, which can be further optimized for specific research and development needs.

References

physical properties of 1-Bromo-2-chloro-2-methylpropane

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-2-methylpropane

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual representation of an experimental workflow.

Data Presentation

The are summarized in the table below. It is crucial to distinguish this compound from its isomers, as their physical properties can differ significantly.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₄H₈BrCl | - | - |

| Molecular Weight | 171.46 | g/mol | - |

| Density | 1.438 | g/cm³ | - |

| Boiling Point | 79-82 | °C | at 90 Torr[1] |

| Flash Point | 45.2 | °C | - |

| Refractive Index | 1.467 | - | - |

| Vapor Pressure | 12.4 | mmHg | at 25°C[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or a volumetric flask.[2]

Apparatus:

-

Pycnometer or a calibrated volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer or volumetric flask thoroughly.

-

Weigh the empty, dry container on an analytical balance and record its mass (m₁).

-

Fill the container with distilled water of a known temperature up to the calibration mark.

-

Place the filled container in a water bath set to a constant temperature (e.g., 20°C) to allow it to equilibrate.

-

Remove any excess water and weigh the container with water (m₂).

-

Empty and dry the container completely.

-

Fill the container with the sample, this compound, up to the calibration mark.

-

Equilibrate the temperature in the water bath as done with the water.

-

Weigh the container with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.[3] This will cause the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[4][5]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C).

-

Clean the prism surfaces of the refractometer using a suitable solvent and a lint-free tissue.

-

Using a dropper, place a few drops of the sample, this compound, onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the light source for optimal illumination.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored band is visible, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

Spectroscopic and Synthetic Overview of 1-Bromo-2-chloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic and synthetic information for the haloalkane, 1-Bromo-2-chloro-2-methylpropane (CAS No. 10601-61-3). Despite a comprehensive search of publicly available databases and chemical literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. This document summarizes the available physical and chemical properties, outlines a potential synthetic pathway, and provides generalized experimental protocols for the spectroscopic techniques requested.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 10601-61-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₈BrCl | [1][2][3][5] |

| Molecular Weight | 171.46 g/mol | [2][3][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | Propane, 1-bromo-2-chloro-2-methyl- | [1][2] |

Synthesis of this compound

A two-step synthesis of this compound starting from isobutane (B21531) (2-methylpropane) has been described.[8] This process involves two successive free-radical halogenation reactions.

Step 1: Monochlorination of Isobutane Isobutane is reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane (B56623).[8]

Step 2: Monobromination of 2-chloro-2-methylpropane The resulting 2-chloro-2-methylpropane is then reacted with bromine in the presence of light to yield the final product, this compound.[8]

The logical workflow for this synthesis is depicted in the following diagram:

References

- 1. C4H8BrCl_Molecular formula [molbase.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pinpools.com [pinpools.com]

- 6. This compound | 10601-61-3 [chemicalbook.com]

- 7. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to 1-Bromo-2-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic analysis, and reactivity of 1-Bromo-2-chloro-2-methylpropane (IUPAC name). As a halogenated alkane, this compound presents unique characteristics relevant to synthetic chemistry and is a potential building block in the development of novel therapeutics. This document consolidates available data, offers detailed experimental protocols for analogous compounds, and provides visualizations to elucidate key concepts for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a halogenated derivative of isobutane (B21531). Its physical and chemical properties are influenced by the presence of both bromine and chlorine atoms on a compact hydrocarbon skeleton.

IUPAC Name and Structure

The unequivocal IUPAC name for the compound with the structure where a bromine atom is attached to one of the primary carbons and a chlorine atom to the tertiary carbon of an isobutane backbone is This compound .[1]

-

Molecular Formula: C₄H₈BrCl[1]

-

Molecular Weight: 171.46 g/mol [1]

-

CAS Number: 10601-61-3[1]

-

Canonical SMILES: CC(C)(CBr)Cl[1]

Physicochemical Data

| Property | This compound | 2-Bromo-1-chloro-2-methylpropane (Isomer) | 1-Bromo-3-chloro-2-methylpropane (Isomer) |

| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl |

| Molecular Weight | 171.46 g/mol [1] | 171.46 g/mol | 171.46 g/mol |

| CAS Number | 10601-61-3[1] | 2074-80-8 | 6974-77-2 |

| Density | 1.438 g/cm³[3] | 1.438 g/cm³ | 1.48 g/cm³ at 20 °C |

| Boiling Point | 79-82 °C @ 90 Torr[3] | 129.5 °C at 760 mmHg | 157-159 °C at 1013 hPa |

| Melting Point | Not available | Not available | Not available |

| Flash Point | 45.2 °C[3] | 45.2 °C | >110 °C |

| Refractive Index | 1.467[3] | 1.467 | Not available |

| Solubility | Poor in water; Soluble in organic solvents (predicted) | Poor in water; Soluble in organic solvents (predicted) | Poor in water; Soluble in organic solvents (predicted) |

Synthesis and Purification

The synthesis of this compound can be conceptually approached via a two-step free-radical halogenation of isobutane (2-methylpropane).[4]

Proposed Synthetic Pathway

The proposed synthesis involves two sequential halogenation steps:

-

Monochlorination of Isobutane: Isobutane is first reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane (B56623).

-

Monobromination of 2-chloro-2-methylpropane: The resulting 2-chloro-2-methylpropane is then reacted with bromine in the presence of light to yield this compound.[4]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

Synthesis of 1-Bromo-2-methylpropane (B43306) from Isobutanol:

-

Reaction Setup: To a reaction flask, add 300 g (4.047 mol) of isobutanol and 1800 g (10.679 mol) of 48% hydrobromic acid.

-

Addition of Sulfuric Acid: Slowly add 400 g (4.079 mol) of sulfuric acid to the mixture.

-

Reaction Conditions: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.

-

Distillation: Change the setup from reflux to distillation and increase the temperature to 100-140 °C to collect the distillate.

-

Workup: Separate the organic layer. The aqueous layer can be extracted with dichloromethane. Combine the organic layers and wash twice with a 5% sodium bicarbonate aqueous solution.

-

Purification: Separate the organic phase and concentrate under normal pressure to obtain the crude product. Further purification can be achieved by fractional distillation.

Spectroscopic Analysis

Experimental spectroscopic data for this compound is not widely published. However, predictions can be made based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments:

-

A singlet for the six equivalent methyl protons (-CH₃).

-

A singlet for the two equivalent methylene (B1212753) protons (-CH₂Br). The chemical shifts will be influenced by the adjacent electronegative chlorine and bromine atoms.

-

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three unique carbon environments:

-

One signal for the two equivalent methyl carbons.

-

One signal for the methylene carbon attached to bromine.

-

One signal for the quaternary carbon attached to chlorine.

-

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for:

-

C-H stretching: around 2850-3000 cm⁻¹

-

C-H bending: around 1370-1470 cm⁻¹

-

C-Br stretching: in the fingerprint region, typically below 600 cm⁻¹

-

C-Cl stretching: in the fingerprint region, typically around 600-800 cm⁻¹

Reactivity and Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and drug development. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide, but the carbon adjacent to the methylene group is a sterically hindered tertiary carbon. This structural feature has significant implications for its reactivity in nucleophilic substitution reactions.

-

Sₙ2 Reaction: A bimolecular nucleophilic substitution (Sₙ2) reaction is expected to be slow due to the significant steric hindrance from the two methyl groups and the chlorine atom on the adjacent tertiary carbon, which would impede the backside attack of a nucleophile.

-

Sₙ1 Reaction: A unimolecular nucleophilic substitution (Sₙ1) reaction is more likely. This would proceed through the formation of a primary carbocation, which is generally unstable. However, a 1,2-hydride or 1,2-methyl shift could lead to the formation of a more stable tertiary carbocation, thus favoring the Sₙ1 pathway.

Caption: Plausible nucleophilic substitution pathways for this compound.

Role in Pharmaceutical Synthesis

While specific examples of drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are relevant. Halogenated building blocks are crucial in the synthesis of a wide array of pharmaceuticals, including antidepressants, antipsychotics, and local anesthetics.[5] The unique substitution pattern of this compound makes it a potentially valuable intermediate for creating complex, sterically hindered molecules.

Conclusion

This compound is a halogenated alkane with distinct structural features that dictate its physical properties and chemical reactivity. While comprehensive experimental data for this specific compound is limited, analysis of its isomers and related compounds provides valuable insights. Its steric hindrance and potential for carbocation rearrangement make it an interesting substrate for mechanistic studies in nucleophilic substitution reactions. For drug development professionals, this and similar halogenated compounds represent versatile building blocks for the synthesis of novel and complex molecular architectures. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

- 1. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Bromo-1-chloro-2-methylpropane [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Reactivity of 1-Bromo-2-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Bromo-2-chloro-2-methylpropane. The document details the physicochemical properties, stability, and handling recommendations for this compound. A thorough analysis of its reactivity profile, particularly in nucleophilic substitution and elimination reactions, is presented, supported by inferred experimental protocols and theoretical principles. This guide is intended to be a valuable resource for professionals in research and drug development, offering insights into the chemical behavior of this halogenated alkane.

Physicochemical Properties and Stability

This compound is a halogenated alkane with a unique structure that significantly influences its physical and chemical properties. The presence of two different halogen atoms and a tertiary carbon atom adjacent to the primary carbon bearing the bromine atom are key features determining its reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-2-methylpropane (for comparison) | 2-Chloro-2-methylpropane (B56623) (for comparison) |

| Molecular Formula | C₄H₈BrCl[1] | C₄H₉Br | C₄H₉Cl |

| Molecular Weight | 171.46 g/mol [1] | 137.02 g/mol | 92.57 g/mol |

| Boiling Point | 79-82 °C @ 90 Torr | 91-93 °C | 51-52 °C |

| Density | 1.438 g/cm³ | 1.264 g/cm³ | 0.841 g/cm³ |

| Flash Point | 45.2 °C | 18 °C | -26 °C |

| CAS Number | 10601-61-3[2] | 78-77-3 | 507-20-0 |

Stability and Handling:

This compound is expected to be a stable compound under standard laboratory conditions. However, as with many halogenated hydrocarbons, certain precautions should be taken:

-

Thermal Stability: Avoid exposure to high temperatures to prevent decomposition.

-

Light Sensitivity: Store in a cool, dark place to prevent light-induced radical reactions.

-

Hydrolytic Stability: The compound may undergo slow hydrolysis in the presence of water.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of steric and electronic effects arising from its structure. The primary C-Br bond is the most likely site for nucleophilic attack; however, the adjacent bulky tertiary carbon atom presents significant steric hindrance.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound are complex. Due to the steric hindrance around the primary carbon, a direct S(_N)2 reaction is expected to be slow. An S(_N)1 mechanism is also unlikely because it would involve the formation of a highly unstable primary carbocation.

A more probable pathway involves a rearrangement, where the departure of the bromide ion is concerted with a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This intermediate can then be attacked by a nucleophile.

Logical Relationship of Potential Substitution Pathways

Caption: Potential nucleophilic substitution pathways for this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. The most likely mechanism is E2, where a proton is abstracted from the carbon adjacent to the carbon bearing the bromine atom, leading to the formation of an alkene. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[3][4]

E2 Elimination Workflow

Caption: Generalized workflow for the E2 elimination of this compound.

Experimental Protocols (Inferred)

Synthesis of this compound

A plausible synthesis involves the free-radical halogenation of isobutane.[5]

Protocol:

-

Chlorination: Isobutane is reacted with chlorine gas under UV light to produce 2-chloro-2-methylpropane. The reaction mixture is then washed with a dilute sodium bicarbonate solution and water, dried over anhydrous calcium chloride, and distilled.

-

Bromination: The purified 2-chloro-2-methylpropane is then subjected to free-radical bromination using bromine in the presence of UV light to yield this compound.[5]

-

Purification: The product is purified by washing with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with water and a dilute sodium bicarbonate solution. After drying over anhydrous magnesium sulfate, the final product is obtained by fractional distillation.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Kinetic Study of Hydrolysis

The rate of hydrolysis can be monitored by measuring the rate of formation of HBr, which is an acidic byproduct. This can be achieved by titration with a standard solution of sodium hydroxide (B78521) in the presence of an indicator.[6][7]

Table 2: Inferred Kinetic Data for Hydrolysis

| Parameter | Inferred Value | Basis of Inference |

| Rate Law | Rate = k[C₄H₈BrCl] | Based on the hydrolysis of similar tertiary alkyl halides which follow an S(_N)1 mechanism.[7] |

| Activation Energy (Ea) | ~80-100 kJ/mol | Inferred from typical values for S(_N)1 reactions of alkyl halides. |

Experimental Setup for Kinetic Study

References

- 1. This compound | C4H8BrCl | CID 82760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. When 1-chloro-2-methylpropane is treated with a strong, bulky base such a.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

In-Depth Technical Guide: Health and Safety Information for 1-Bromo-2-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). All personnel handling 1-Bromo-2-chloro-2-methylpropane should consult the official SDS provided by the supplier and receive comprehensive safety training.

Introduction

This compound (CAS No: 10601-61-3) is a halogenated alkane.[1] As with many organohalogen compounds, it is crucial for researchers, scientists, and drug development professionals to have a thorough understanding of its health and safety profile to ensure safe handling and mitigate potential risks in the laboratory and during development processes. This guide provides a comprehensive overview of the available health and safety information, including physical and chemical properties, hazard identification, safe handling procedures, and emergency protocols. Due to the limited specific toxicological data for this compound, information from structurally related haloalkanes and standardized testing protocols are also presented to provide a broader understanding of potential hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions, which informs safe storage and handling practices.

| Property | Value | Reference |

| CAS Number | 10601-61-3 | [1] |

| Molecular Formula | C4H8BrCl | [1] |

| Molecular Weight | 171.46 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 79-82 °C @ 90 Torr | [3] |

| Density | 1.438 g/cm³ | [3] |

| Flash Point | 45.2 °C | [3] |

| Vapor Pressure | 12.4 mmHg at 25°C | [3] |

| Refractive Index | 1.467 | [3] |

Hazard Identification and GHS Classification

Understanding the hazard profile of this compound is fundamental to risk assessment and the implementation of appropriate safety measures. The Globally Harmonized System (GHS) classification for this compound and its isomers indicates several potential hazards.

GHS Pictograms:

Signal Word: Warning [2] Hazard Statements:

-

H226: Flammable liquid and vapor. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

| Category | Precautionary Statement Codes |

| Prevention | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280 |

| Response | P303+P361+P353, P370+P378, P302+P352, P321, P332+P313, P362+P364, P305+P351+P338, P337+P313, P304+P340, P312 |

| Storage | P403+P233, P403+P235, P405 |

| Disposal | P501 |

For full text of P-statements, refer to the official Safety Data Sheet.

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with other haloalkanes.

Irritation and Corrosivity

The compound is classified as causing skin and serious eye irritation. [2]Contact can lead to redness, swelling, and pain.

Respiratory and Skin Sensitization

There is no specific data available to classify this compound as a respiratory or skin sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

No specific data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound were found. However, some haloalkanes have been shown to be genotoxic and carcinogenic in animal studies. [4]Therefore, it is prudent to handle this compound with appropriate precautions to minimize exposure.

Experimental Protocols

While specific experimental data for this compound is lacking, this section provides detailed, generalized methodologies for key toxicological assays based on OECD guidelines. These protocols are representative of the types of studies that would be conducted to assess the safety of a novel chemical.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Objective: To estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at a defined starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If the first animal dies, the next animal is dosed at a lower level.

-

Observations for signs of toxicity are made for at least 14 days.

-

The outcome is used to classify the substance into a GHS toxicity category.

-

Acute Dermal Irritation/Corrosion - OECD 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion. [1]* Test Animals: Albino rabbits are the preferred species. [1]* Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch. [1] 3. The patch is left in place for 4 hours. [1] 4. After removal, the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored to determine the irritation potential.

-

Acute Eye Irritation/Corrosion - OECD 405

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion. [5]* Test Animals: Albino rabbits are typically used. [5]* Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye. [5] 2. The other eye serves as a control. [5] 3. The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. [5] 4. The severity and reversibility of any lesions are scored.

-

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Objective: To detect gene mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium that does not support the growth of the mutant strains.

-

The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground and bond containers when transferring material.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

| Emergency | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water may be ineffective. Wear self-contained breathing apparatus. |

| Spill | Evacuate personnel. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |

Visualizations

Proposed General Mechanism of Haloalkane-Induced Hepatotoxicity

Caption: Proposed mechanism of haloalkane-induced liver cell injury.

General Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for assessing in vitro cytotoxicity.

Logical Flow for Safe Handling and Emergency Response

Caption: Logical decision flow for handling and emergency procedures.

References

- 1. oecd.org [oecd.org]

- 2. Mutagenicity of halogenated alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 4. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

Solubility Profile of 1-Bromo-2-chloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-chloro-2-methylpropane in various organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles, such as "like dissolves like," and available data for structurally analogous compounds. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of solubility using the isothermal shake-flask method coupled with gas chromatography analysis. A logical workflow for solubility determination and its application in a research context is also provided in the form of a Graphviz diagram. This guide is intended to be a foundational resource, equipping professionals with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction

This compound (C₄H₈BrCl) is a halogenated alkane with potential applications in organic synthesis, serving as a building block for more complex molecules due to its reactive carbon-halogen bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and purification, influences reaction rates, and is a critical parameter in the development of drug delivery systems.

Predicted Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a relatively nonpolar molecule due to its alkyl backbone, although the carbon-bromine and carbon-chlorine bonds introduce some polarity. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are based on the solubility of similar haloalkanes and the general principles of intermolecular forces. Haloalkanes tend to dissolve in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the forces broken within the separate solute and solvent.[1][2]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are nonpolar, leading to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | The nonpolar character of both solute and solvents promotes dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and can effectively solvate the alkyl portion of the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The presence of halogen atoms in both solute and solvent leads to compatible dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The carbonyl group introduces polarity, but the alkyl groups of the ketones allow for good interaction with the nonpolar part of this compound. A structurally similar compound, 1-bromo-3-chloro-2-methylpropane (B103949), is reported to be soluble in acetone. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, their alkyl chains can interact with the haloalkane. The solubility is expected to increase with the carbon chain length of the alcohol. 1-bromo-3-chloro-2-methylpropane is reportedly soluble in methanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | These solvents are highly polar, which may limit the solubility of the relatively nonpolar haloalkane. |

| Water | Sparingly Soluble | As a polar, protic solvent with strong hydrogen bonding, water is a poor solvent for nonpolar haloalkanes.[3] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the following detailed experimental protocol, based on the isothermal shake-flask method, is recommended. The concentration of the dissolved compound can be accurately determined using gas chromatography (GC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or water bath

-

Calibrated microliter syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Helium or nitrogen gas for GC carrier

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent.

-

Use volumetric flasks to ensure accurate concentrations. The concentration range should bracket the expected solubility.

-

These standards will be used to create a calibration curve for the GC analysis.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of the solute should be visible as a separate liquid phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a microliter syringe. To avoid disturbing the excess solute, it is advisable to take the sample from the upper portion of the liquid.

-

If necessary, filter the withdrawn sample through a syringe filter to remove any suspended microdroplets.

-

Dilute the sample with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject a known volume of the diluted sample into the GC system.

-

Analyze the sample using the pre-established GC method.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Application in Research

The determination of solubility is a critical step in many research and development pipelines. The following diagram illustrates a logical pathway from determining solubility to its application in organic synthesis and drug development.

Caption: Logical workflow for the application of solubility data in research and development.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-2-methylpropane is a unique substrate for studying nucleophilic substitution and elimination reactions due to its distinct structural features. As a primary alkyl halide, it would typically be expected to favor bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a sterically bulky tertiary carbon atom adjacent to the primary carbon bearing the bromine atom introduces significant steric hindrance, a characteristic feature of neopentyl-like structures.[1][2] This steric impediment is expected to dramatically hinder the backside attack required for a typical SN2 mechanism.[3][4]

The molecule also possesses two different halogen atoms, bromine and chlorine, which serve as potential leaving groups. In nucleophilic substitution reactions, the weaker the basicity of the departing group, the better the leaving group.[5][6] Consequently, bromide is a superior leaving group to chloride, making the carbon-bromine bond the more probable site of reaction.[7] This document provides an overview of the predicted reactivity of this compound and detailed protocols for conducting nucleophilic substitution and elimination reactions.

Predicted Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by a competition between SN1, SN2, E1, and E2 mechanisms. The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

-

SN2 Pathway: Due to the significant steric hindrance from the adjacent tertiary carbon, the SN2 pathway is expected to be extremely slow.[1] For practical purposes, neopentyl-like halides are often considered inert to SN2 reactions.[1]

-

SN1/E1 Pathways: The formation of a primary carbocation upon the departure of the bromide ion is energetically unfavorable. However, a subsequent 1,2-hydride or methyl shift would lead to a more stable tertiary carbocation. This rearrangement could facilitate SN1 and E1 reactions, especially in polar protic solvents with weak nucleophiles/bases.[2]

-

E2 Pathway: In the presence of a strong, sterically hindered base, the E2 mechanism is a likely pathway.[8] The base would abstract a proton from the β-carbon, leading to the formation of an alkene.

The interplay of these potential pathways is illustrated in the following diagram:

Caption: Predicted reaction pathways for this compound.

Quantitative Data Summary

| Reaction Conditions | Nucleophile/Base | Solvent | Predicted Major Pathway(s) | Predicted Minor Pathway(s) |

| Condition A | Strong, Unhindered (e.g., NaI) | Polar Aprotic (e.g., Acetone) | SN2 (very slow) | - |

| Condition B | Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O, EtOH) | SN1, E1 | - |

| Condition C | Strong, Hindered (e.g., KOC(CH₃)₃) | Polar Aprotic (e.g., THF) | E2 | SN2 (very slow) |

Experimental Protocols

The following protocols are designed to investigate the different potential reaction pathways of this compound.

Protocol 1: Investigation of the SN2 Pathway

This protocol aims to promote the SN2 reaction using a strong, unhindered nucleophile in a polar aprotic solvent. Due to the anticipated slow reaction rate, prolonged reaction times and elevated temperatures may be necessary.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (B3395972) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous acetone to dissolve the substrate.

-

Add sodium iodide (1.5 eq).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC at regular intervals (e.g., every 24 hours).

-

Upon completion (or after a predetermined time), cool the reaction mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Caption: Experimental workflow for the investigation of the SN2 pathway.

Protocol 2: Investigation of SN1/E1 Pathways (Solvolysis)

This protocol utilizes a weak nucleophile (which also acts as the solvent) to favor unimolecular pathways. The formation of both substitution (SN1) and elimination (E1) products is anticipated.

Materials:

-

This compound

-

Ethanol (or water, or a mixture)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add the protic solvent (e.g., 80% ethanol/20% water).

-

Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS to determine the ratio of starting material, substitution product, and elimination product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up.

-

Extract the products with a suitable organic solvent.

-

Dry the organic layer, filter, and carefully remove the solvent.

-

Analyze the product mixture by GC-MS and NMR to identify and quantify the products.

Caption: Experimental workflow for the investigation of SN1/E1 pathways.

Protocol 3: Investigation of the E2 Pathway

This protocol employs a strong, sterically hindered base to promote the E2 reaction while minimizing the competing SN2 reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (KOC(CH₃)₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

GC-MS for product analysis

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous THF.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension of the base.

-

Allow the reaction to warm to room temperature and stir for the designated time.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, filter, and carefully remove the solvent.

-

Analyze the product by GC-MS and NMR to confirm the structure of the elimination product.

Caption: Experimental workflow for the investigation of the E2 pathway.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Video: Leaving Groups [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Notes and Protocols: 1-Bromo-2-chloro-2-methylpropane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-2-methylpropane is a bifunctional organohalide with potential applications as an alkylating agent in organic synthesis. Its structure, featuring a primary bromide and a tertiary chloride on a neopentyl-like framework, presents unique reactivity challenges and opportunities. The presence of two different halogen atoms allows for selective or sequential nucleophilic substitution reactions, enabling the introduction of the 2-chloro-2-methylpropyl or a modified neopentyl moiety into target molecules. These structural motifs can be valuable in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity.

This document provides an overview of the predicted reactivity of this compound, along with hypothetical application notes and detailed protocols for its use in alkylation reactions. Due to the limited availability of specific experimental data for this compound, the protocols and quantitative data presented are based on established principles of organic chemistry and data from analogous compounds.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the two distinct carbon-halogen bonds:

-

C-Br Bond: The primary carbon-bromine bond is susceptible to nucleophilic attack via an S(_N)2 mechanism. However, the adjacent sterically hindered quaternary carbon significantly slows the rate of backside attack, a characteristic of neopentyl-type halides.

-

C-Cl Bond: The tertiary carbon-chlorine bond is expected to react through an S(_N)1 mechanism, involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar, protic solvents and non-basic nucleophiles. Elimination (E1) is a competing pathway, especially with basic nucleophiles.

Generally, the carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond.[1] This differential reactivity could potentially be exploited for selective functionalization.

Application 1: N-Alkylation of Amines

The introduction of the 2-chloro-2-methylpropyl group onto a nitrogen atom can be a useful strategy in drug discovery to create sterically hindered amines, potentially increasing metabolic stability.

Hypothetical Protocol: N-Alkylation of Aniline (B41778)

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Quantitative Data (Based on Analogs)

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Temperature | 60-70 °C |

| Expected Yield | 40-60% |

Note: The yield is an estimate based on reactions with sterically hindered primary alkyl halides.

Application 2: O-Alkylation of Phenols

O-alkylation of phenols with this compound can be used to synthesize aryl ethers with a bulky alkyl substituent, which can be precursors for various pharmacologically active compounds.

Hypothetical Protocol: O-Alkylation of p-Cresol (B1678582)

Materials:

-

This compound

-

p-Cresol

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

1 M aqueous NaOH solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the mixture to 60 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash with 1 M aqueous NaOH solution (2 x 10 mL) to remove unreacted phenol, followed by brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data (Based on Analogs)

| Parameter | Value |

| Reaction Time | 18-36 hours |

| Temperature | 60 °C |

| Expected Yield | 50-70% |

Note: Cesium carbonate is a strong base that is effective in promoting O-alkylation. The yield is an estimate based on similar reactions.

Application 3: S-Alkylation of Thiols

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioethers, which are important intermediates in the synthesis of various sulfur-containing compounds.

Hypothetical Protocol: S-Alkylation of Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil and decant the hexanes carefully.

-

Add anhydrous THF (5 mL) to the flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) to the stirred suspension of sodium hydride.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data (Based on Analogs)

| Parameter | Value |

| Reaction Time | 4-8 hours |

| Temperature | 0 °C to room temperature |

| Expected Yield | 70-90% |

Note: Thiols are generally more nucleophilic than amines and alcohols, leading to faster reaction times and higher yields.

Visualizations

Synthesis Workflow

Caption: Plausible synthetic route to this compound.[2]

Alkylation Reaction Workflow

Caption: A generalized experimental workflow for alkylation reactions.

Mechanistic Pathways

Caption: Competing S({N})1 and S({N})2 reaction pathways.

Safety and Handling

This compound is expected to be a hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

While specific documented applications of this compound as an alkylating agent are scarce, its unique structure suggests it could be a valuable reagent for introducing sterically demanding neopentyl-like moieties in organic synthesis. The presented application notes and protocols, though based on chemical principles and analogies, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further experimental investigation is warranted to fully characterize its reactivity and expand its applications in drug development and materials science.

References

Application Notes and Protocols for the Selective Formation of (2-chloro-2-methylpropyl)magnesium bromide from 1-Bromo-2-chloro-2-methylpropane

Abstract

This document provides a comprehensive protocol for the synthesis of the Grignard reagent, (2-chloro-2-methylpropyl)magnesium bromide, from 1-bromo-2-chloro-2-methylpropane. Grignard reagents are powerful organometallic compounds widely utilized as carbon-based nucleophiles for the formation of new carbon-carbon bonds in organic synthesis.[1][2] The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the selective oxidative addition of magnesium to the carbon-bromine bond while leaving the carbon-chlorine bond intact.[3][4] Detailed methodologies for the reaction setup, initiation, and completion are provided for researchers in organic chemistry and drug development.

Introduction

Grignard reagents, with the general formula R-Mg-X, are invaluable tools in synthetic organic chemistry.[5] They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ethereal solvent.[5][6] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[6][7][8]

This application note focuses on the selective formation of a Grignard reagent from a dihalogenated substrate, this compound. The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl > F.[9][10][11] This predictable reactivity trend is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more easily cleaved than the C-Cl bond.[3][4] Consequently, magnesium metal will selectively insert into the C-Br bond, yielding (2-chloro-2-methylpropyl)magnesium bromide. This functionalized Grignard reagent is a versatile intermediate, allowing for nucleophilic addition reactions while retaining a chlorine handle for subsequent transformations.

Key Applications

The resulting Grignard reagent, (2-chloro-2-methylpropyl)magnesium bromide, is a potent nucleophile that can be used in a variety of synthetic applications, including:

-

Formation of Alcohols: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

-

Synthesis of Carboxylic Acids: Reacts with carbon dioxide (CO₂) followed by an acidic workup to produce 3-chloro-3-methylbutanoic acid.[5]

-

Carbon-Carbon Bond Formation: Can be used in coupling reactions or to add the 2-chloro-2-methylpropyl group to various electrophilic substrates.[1]

-

Multi-step Synthesis: The retained chloro- group can be used for subsequent nucleophilic substitution or elimination reactions after the initial Grignard reaction.

Experimental Protocol

This protocol details the laboratory-scale preparation of (2-chloro-2-methylpropyl)magnesium bromide.

3.1. Materials and Equipment

-

Reagents:

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Iodine (I₂) crystal (for activation)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

-

Drying tubes (filled with CaCl₂ or Drierite)

-

Syringes and needles

-

3.2. Pre-Reaction Preparations

-

Drying of Glassware: All glassware must be rigorously dried before use to prevent the quenching of the Grignard reagent. Heat the glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas.[12]

-

Solvent Purity: Use anhydrous grade ether solvent. If necessary, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[2]

3.3. Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of (2-chloro-2-methylpropyl)magnesium bromide.

3.4. Step-by-Step Procedure

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar. Attach the reflux condenser (with a drying tube at the top), the dropping funnel, and an inlet for inert gas. Purge the entire system with nitrogen or argon for 10-15 minutes.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single small crystal of iodine.[13] The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.

-

Initial Addition: Add a small amount of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium turnings.

-

Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add about 5-10% of this solution to the stirred magnesium suspension.

-

The reaction should initiate within a few minutes. Signs of initiation include the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and spontaneous bubbling or refluxing of the ether.[14][15] If the reaction does not start, gently warm the flask with a heat gun or water bath until it begins. Be prepared to cool the flask if the reaction becomes too vigorous.

-

Controlled Addition: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining alkyl halide solution at a rate that maintains a gentle, steady reflux.[12] This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted.[5] The resulting dark gray or brownish solution of (2-chloro-2-methylpropyl)magnesium bromide is then cooled to room temperature and is ready for use in a subsequent reaction.

Quantitative Data

While specific yield data for this compound is not extensively published, the following table summarizes typical parameters and expected outcomes for the formation of a primary alkyl Grignard reagent. Yields are often determined by a subsequent reaction and isolation of a derivative, or by titration of the Grignard solution.

| Parameter | Value / Condition | Notes |

| Reactant Stoichiometry | ||

| This compound | 1.0 equivalent | Limiting reagent. |

| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the halide. |

| Solvent | ||

| Anhydrous Diethyl Ether | 3 - 5 mL per gram of halide | Must be strictly anhydrous. THF can also be used.[6][7] |

| Reaction Conditions | ||

| Initiation Temperature | Room Temp. to 35 °C | Gentle warming may be required.[15] |

| Addition Time | 30 - 90 minutes | Dependent on scale and rate of reflux. |

| Reaction Temperature | ~35 °C (Refluxing Ether) | The reaction is exothermic and often self-sustaining.[2] |

| Post-Addition Time | 30 - 60 minutes | To ensure reaction completion. |

| Expected Yield | 80 - 95% (in solution) | Grignard reagents are typically not isolated. Yield is based on titration or subsequent reaction. |

Safety and Handling Precautions

-

Anhydrous Conditions: Grignard reagents react violently with water and other protic sources (e.g., alcohols).[5] Ensure all equipment and reagents are scrupulously dry.

-

Flammability: Diethyl ether is extremely flammable and has a low boiling point (34.6 °C).[5] Perform the reaction in a well-ventilated fume hood, away from ignition sources.

-

Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. Controlled addition of the alkyl halide is necessary to prevent the reaction from becoming uncontrollable. Have an ice bath ready for cooling if needed.

-

Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent degradation of the reagent by oxygen and moisture.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rroij.com [rroij.com]

- 3. organic chemistry - Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. why does Mg chose C-Br bond over C-Cl bond in the prep of grignard re - askIITians [askiitians.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. adichemistry.com [adichemistry.com]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of four-membered heterocyclic compounds—specifically 2,2-dimethyloxetane (B3031686), 1-tert-butyl-3,3-dimethylazetidine, and 2,2-dimethylthietane (B1221352)—utilizing 1-bromo-2-chloro-2-methylpropane as a key starting material. The protocols outlined below are based on fundamental principles of organic synthesis, involving sequential nucleophilic substitution and intramolecular cyclization reactions.

Synthesis of 2,2-Dimethyloxetane